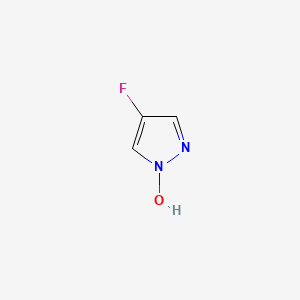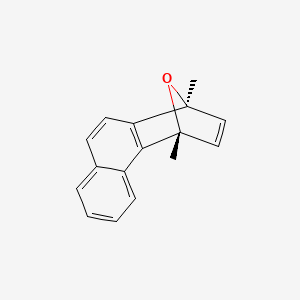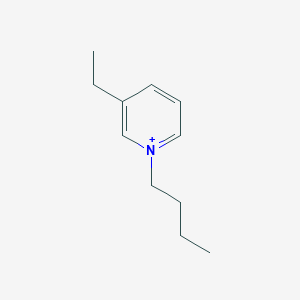
1-Butyl-3-ethylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-ethylpyridin-1-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of materials. These characteristics make them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-ethylpyridin-1-ium typically involves the alkylation of pyridine with butyl and ethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The process can be summarized as follows:
Alkylation Reaction: Pyridine is reacted with butyl bromide and ethyl bromide in the presence of potassium carbonate.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
1-Butyl-3-ethylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butyl or ethyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-ethylpyridin-1-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-3-ethylpyridin-1-ium involves its interaction with various molecular targets. In chemical reactions, it acts as a solvent or catalyst, facilitating the interaction between reactants. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The exact pathways involved depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-ethylpyridin-1-ium can be compared with other ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium nitrate. While all these compounds share similar properties, such as low volatility and high thermal stability, this compound is unique due to its specific molecular structure, which can influence its solubility and reactivity in different applications .
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium chloride
Conclusion
This compound is a versatile ionic liquid with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
907592-87-4 |
|---|---|
Molekularformel |
C11H18N+ |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
1-butyl-3-ethylpyridin-1-ium |
InChI |
InChI=1S/C11H18N/c1-3-5-8-12-9-6-7-11(4-2)10-12/h6-7,9-10H,3-5,8H2,1-2H3/q+1 |
InChI-Schlüssel |
CMLKRBXRFRWXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=CC=CC(=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
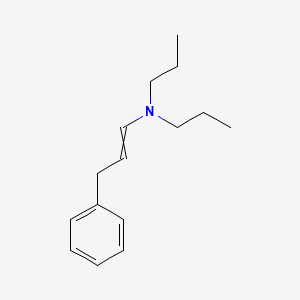
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
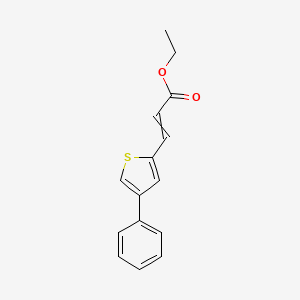
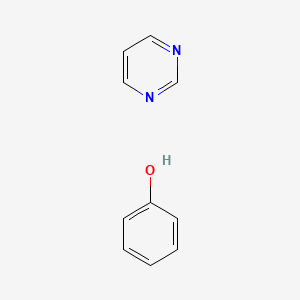
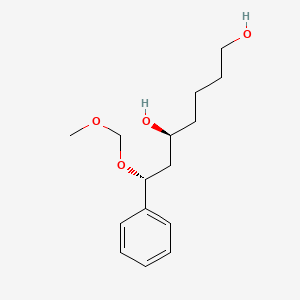
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
